N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide is a complex organic compound that features a benzothiazole ring fused to a phenyl ring, which is further substituted with a nitrobenzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones . The phenyl ring is then introduced via a coupling reaction, followed by nitration to introduce the nitro group. Finally, the sulfonamide group is added through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation techniques to shorten reaction times and increase yields . This method is advantageous as it is more efficient and environmentally friendly compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties, particularly against resistant strains.
Medicine: Explored for its potential anticancer activities, showing promise in inhibiting tumor growth.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S2/c23-22(24)15-9-11-16(12-10-15)28(25,26)21-14-7-5-13(6-8-14)19-20-17-3-1-2-4-18(17)27-19/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMVBSNUYJAVAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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